molecular formula C11H16FNO B1334862 N-(3-fluorobenzyl)-1-methoxypropan-2-amine CAS No. 355816-49-8

N-(3-fluorobenzyl)-1-methoxypropan-2-amine

Cat. No.: B1334862
CAS No.: 355816-49-8
M. Wt: 197.25 g/mol
InChI Key: PYDWTJOFYWYNMZ-UHFFFAOYSA-N
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Description

N-(3-fluorobenzyl)-1-methoxypropan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a fluorophenyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorobenzyl)-1-methoxypropan-2-amine typically involves the reaction of 3-fluorobenzyl chloride with 1-methoxypropan-2-amine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for the addition of reactants and control of reaction conditions ensures consistent product quality and yield. The purification process may involve additional steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorobenzyl)-1-methoxypropan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Derivatives with new functional groups replacing the fluorophenyl group.

Scientific Research Applications

N-(3-fluorobenzyl)-1-methoxypropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

N-(3-fluorobenzyl)-1-methoxypropan-2-amine can be compared with other similar compounds such as:

    N-[(3-chlorophenyl)methyl]-1-methoxypropan-2-amine: Similar structure but with a chlorine atom instead of a fluorine atom, which may result in different chemical and biological properties.

    N-[(3-bromophenyl)methyl]-1-methoxypropan-2-amine:

    N-[(3-methylphenyl)methyl]-1-methoxypropan-2-amine: The presence of a methyl group instead of a halogen atom can significantly alter the compound’s properties and uses.

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-4-3-5-11(12)6-10/h3-6,9,13H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYDWTJOFYWYNMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90386148
Record name N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355816-49-8
Record name N-[(3-Fluorophenyl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90386148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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